3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
CAS No.: 850568-50-2
Cat. No.: VC2506112
Molecular Formula: C10H13BO4
Molecular Weight: 208.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850568-50-2 |
|---|---|
| Molecular Formula | C10H13BO4 |
| Molecular Weight | 208.02 g/mol |
| IUPAC Name | [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 |
| Standard InChI Key | NSDRSKQWUQJUAE-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a meta-substituted phenylboronic acid containing a 2-methyl-1,3-dioxolane protective group. The compound has been thoroughly characterized with the following identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 850568-50-2 |
| Molecular Formula | C₁₀H₁₃BO₄ |
| Molecular Weight | 208.02 g/mol |
| IUPAC Name | [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
| InChI | InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 |
| InChIKey | NSDRSKQWUQJUAE-UHFFFAOYSA-N |
| Melting Point | 100-104°C |
| PubChem CID | 3674880 |
The compound features a phenyl ring with a boronic acid group (-B(OH)₂) at the meta position relative to a 2-methyl-1,3-dioxolan-2-yl substituent. This dioxolane moiety serves as a protective group for a ketone functionality, which can be later deprotected under acidic conditions .
Structural Peculiarities
The compound's structure contains several key functional elements:
-
A boronic acid group (-B(OH)₂) connected to the phenyl ring at position 3
-
A 2-methyl-1,3-dioxolane protecting group also at position 3
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The dioxolane ring, which is a five-membered heterocycle containing two oxygen atoms
The boronic acid functionality serves as a reactive site for various transformations, particularly in cross-coupling reactions, while the dioxolane moiety protects a ketone group, allowing selective reactivity at the boronic acid site .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is essential for its effective application in research and synthesis:
| Property | Description |
|---|---|
| Physical State | Solid |
| Color | White to off-white |
| Melting Point | 100-104°C |
| Solubility | Soluble in organic solvents including THF, DCM, methanol |
| Storage Temperature | 2-8°C recommended |
| Stability | Stable under normal conditions; sensitive to moisture |
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
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NMR spectroscopy shows characteristic signals for the aromatic protons, methyl group, and dioxolane ring protons
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IR spectroscopy reveals distinctive absorptions for B-O stretching vibrations
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Mass spectrometry typically shows a molecular ion peak at m/z 208, corresponding to the molecular weight
The boron atom in this compound exhibits Lewis acidity, which influences its reactivity and coordination chemistry, particularly with Lewis bases and nucleophiles .
Synthesis Methods
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves multiple steps, with careful consideration of both the boronic acid functionality and the dioxolane protecting group:
Synthetic Approaches
Several synthetic routes have been documented:
From 3-Acetylphenylboronic Acid
One common synthetic route involves:
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Protection of the ketone group in 3-acetylphenylboronic acid using ethylene glycol
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Acid-catalyzed formation of the dioxolane ring
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Purification via recrystallization or chromatography
Via Borylation of 3-(2-Methyl-1,3-dioxolan-2-yl)benzene
An alternative approach involves:
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Preparation of 3-(2-methyl-1,3-dioxolan-2-yl)benzene from 3-acetylbenzene
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Borylation using a suitable boron source (e.g., triisopropyl borate)
The Miyaura borylation reaction can also be employed using palladium catalysts to introduce the boronic acid functionality to appropriately substituted precursors .
Applications in Organic Synthesis
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid serves as a versatile building block in various organic transformations:
Cross-Coupling Reactions
The compound is particularly valuable in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
This reaction enables the formation of carbon-carbon bonds between the boronic acid and various halides or pseudohalides. The protected ketone functionality allows for selective reactivity at the boronic acid site, making it useful for complex molecule synthesis.
Other Cross-Coupling Applications
Beyond Suzuki coupling, the compound has applications in:
-
Chan-Lam coupling for C-N, C-O, and C-S bond formation
-
Rhodium-catalyzed addition reactions
Pharmaceutical and Materials Science Applications
The compound has found application in:
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Synthesis of pharmaceutically relevant molecules
-
Development of novel materials with specific electronic or optical properties
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Preparation of complex bioactive molecules
Reactivity and Chemical Behavior
The chemical behavior of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is dictated by its dual functionalities:
Boronic Acid Reactivity
The boronic acid group exhibits several key reaction pathways:
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Transesterification with diols to form cyclic boronate esters
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Oxidation to yield the corresponding phenol
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Nucleophilic substitution at the boron center
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Participation in Chan-Lam coupling and other transition-metal-catalyzed transformations
Dioxolane Group Reactivity
The dioxolane protecting group:
-
Remains stable under basic conditions used in many coupling reactions
-
Can be selectively deprotected under acidic conditions to reveal the ketone functionality
-
Allows for orthogonal reactivity with the boronic acid group
This orthogonal reactivity profile makes the compound particularly useful in multistep synthesis where selective transformations are required.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
Recommended precautionary measures include:
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P405 | Store locked up |
| Supplier | Purity | Package Size | Price Range (USD) |
|---|---|---|---|
| Aladdin Scientific | ≥97% | 1g, 5g | $164.90-739.90 |
| Thermo Scientific | 97% | 250mg, 1g | Variable |
| VulcanChem | Research grade | Custom | Variable |
Most commercial samples are provided at 97% or higher purity, suitable for research and synthetic applications. The compound is typically sold with analytical certificates confirming identity and purity .
Related Compounds and Derivatives
Several structurally related compounds have been identified and studied:
Structural Analogues
Notable analogues include:
-
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (ortho isomer, CAS: 243140-14-9)
-
4-(1,3-Dioxolan-2-yl)phenylboronic acid (lacks methyl group, CAS: 1401222-65-8)
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3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde (aldehyde instead of boronic acid, CAS: 132100-31-3)
Functional Derivatives
Important derivatives include:
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Boronate esters (e.g., pinacol esters) with enhanced stability
-
Protected variants for specific coupling reactions
The relationship between boronic acid structure and reactivity has been extensively studied, with 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid showing distinctive properties compared to other phenylboronic acid derivatives .
Current Research and Future Perspectives
Recent research involving 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has expanded its applications:
Emerging Applications
Current research directions include:
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Development of novel synthetic methodologies using this building block
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Applications in bioactive molecule synthesis
-
Exploration of dioxolane-boronic acid dual functionality in materials science
Future Research Directions
Promising areas for future investigation include:
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